Titanium chloride tri-N-butoxide

CAS No.: 4200-76-4

Cat. No.: VC3218132

Molecular Formula: C12H27ClO3Ti

Molecular Weight: 302.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4200-76-4 |

|---|---|

| Molecular Formula | C12H27ClO3Ti |

| Molecular Weight | 302.66 g/mol |

| IUPAC Name | butan-1-olate;titanium(4+);chloride |

| Standard InChI | InChI=1S/3C4H9O.ClH.Ti/c3*1-2-3-4-5;;/h3*2-4H2,1H3;1H;/q3*-1;;+4/p-1 |

| Standard InChI Key | APKYUQFPWXLNFH-UHFFFAOYSA-M |

| SMILES | CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |

| Canonical SMILES | CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |

Introduction

Chemical Identity and Fundamental Properties

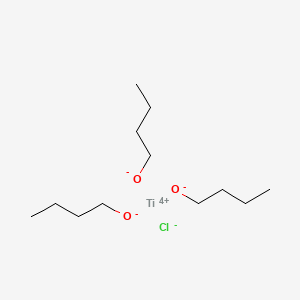

Titanium chloride tri-N-butoxide is a titanium(IV) compound with a mixed ligand environment consisting of three butoxide groups and one chloride atom coordinated to a central titanium atom. This molecular structure gives it distinctive properties that differentiate it from fully alkoxylated titanium compounds or fully halogenated species such as titanium tetrachloride.

Basic Identification Data

The compound possesses well-defined chemical and physical properties that are essential for understanding its behavior in various applications. Key identification data includes:

| Property | Value |

|---|---|

| Chemical Name | Titanium Chloride Tri-N-Butoxide |

| Synonyms | Chlorotributoxytitanium, Tris(n-butoxy)titanium chloride |

| CAS Registry Number | 4200-76-4 |

| EINECS Number | 224-100-0 |

| Molecular Formula | C₁₂H₂₇ClO₃Ti |

| Molar Mass | 302.66 g/mol |

Source: These identification parameters provide the fundamental information necessary for tracking and utilizing this compound in research and industrial contexts .

Physical Properties

The physical characteristics of titanium chloride tri-N-butoxide determine its handling requirements and applications. The compound exhibits the following key physical properties:

| Physical Property | Value |

|---|---|

| Density | 1.099 g/cm³ |

| Boiling Point | 154°C at 0.2 mmHg |

| Specific Gravity | 1.099 |

| Refractive Index | 1.5169 |

| Moisture Sensitivity | Reacts slowly with moisture/water (level 7) |

These physical properties indicate that titanium chloride tri-N-butoxide is a liquid at room temperature with moderate thermal stability and specific handling requirements due to its moisture sensitivity .

Molecular Structure and Bonding

Structural Configuration

Titanium chloride tri-N-butoxide features a central titanium(IV) atom coordinated to three n-butoxide ligands (OC₄H₉) and one chloride atom. This creates a mixed coordination environment that influences its reactivity and applications. While the exact structural determination isn't explicitly provided in the available research, the compound likely adopts a distorted tetrahedral geometry around the titanium center, similar to other titanium(IV) compounds.

The presence of both alkoxide and chloride ligands creates an asymmetric electronic environment around the titanium center. This asymmetry influences the compound's reactivity, particularly in processes involving ligand exchange or hydrolysis reactions.

Comparative Analysis with Related Compounds

When compared to other titanium compounds, titanium chloride tri-N-butoxide occupies an intermediate position between fully alkoxylated titanium compounds like titanium(IV) n-butoxide and fully chlorinated species like titanium tetrachloride. This gives it unique properties that combine aspects of both classes of compounds.

Unlike titanium tetrachloride (TiCl₄), which is a colorless liquid with a tetrahedral structure and a "closed" electronic shell similar to argon, titanium chloride tri-N-butoxide has partial alkoxide substitution that modifies its Lewis acidity and hydrolytic behavior . While titanium tetrachloride reacts vigorously with moisture to form titanium dioxide and hydrochloric acid, titanium chloride tri-N-butoxide exhibits a more controlled reaction with water, making it valuable for certain applications requiring moderate hydrolysis rates.

Applications in Materials Science and Catalysis

Precursor for Titanium Oxide Nanocrystals

One of the most significant applications of titanium chloride tri-N-butoxide is as a precursor for the synthesis of titanium oxide nanocrystals. Research indicates that it can be advantageously used as a precursor for preparing titanium oxide nanocrystals with sizes ranging from 1 to 1500 nm . The mixed ligand environment of titanium chloride tri-N-butoxide offers potential advantages in controlling the morphology, crystallinity, and phase composition of the resulting nanocrystals.

The specific properties of titanium oxide nanocrystals produced using titanium chloride tri-N-butoxide as a precursor include controlled size distribution, specific crystal phases (anatase, rutile, or brookite), and surface properties. These characteristics are critical for applications in photocatalysis, solar cells, pigments, and other advanced materials.

Role in Sol-Gel Processes

Titanium chloride tri-N-butoxide can serve as a precursor in sol-gel processes for the preparation of titanium dioxide materials. The sol-gel method is a widely used chemical wet method for preparing nanoscale TiO₂ gels with controllable properties .

The use of titanium alkoxides, including mixed alkoxide-chlorides like titanium chloride tri-N-butoxide, in sol-gel processes offers several advantages:

-

Production of homogeneous materials with high purity

-

Control over surface area, porosity, and reactivity

-

Cost-effectiveness and simplicity of implementation

-

Ability to control the size and shape of the resulting particles

The presence of the chloride ligand in titanium chloride tri-N-butoxide may provide advantages in controlling the hydrolysis and condensation rates during the sol-gel process, potentially affecting the morphology and crystallinity of the resulting titanium dioxide materials.

Spectroscopic Characterization

Other Spectroscopic Methods

In addition to vibrational spectroscopy, other analytical techniques that would be valuable for characterizing titanium chloride tri-N-butoxide include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing the organic components and potentially the titanium environment

-

X-ray diffraction for structural determination of crystalline derivatives

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

These complementary techniques would provide a comprehensive characterization of the compound's structure and properties.

Chemical Reactivity and Stability

Hydrolytic Sensitivity

A key aspect of titanium chloride tri-N-butoxide's chemical behavior is its sensitivity to moisture. According to available data, it "reacts slowly with moisture/water" (sensitivity level 7) . This property is significant for both handling considerations and applications.

The hydrolysis of titanium chloride tri-N-butoxide proceeds through the reaction of Ti-OR and Ti-Cl bonds with water, leading to the formation of titanium hydroxides or oxides:

Ti(OC₄H₉)₃Cl + 4 H₂O → Ti(OH)₄ + 3 C₄H₉OH + HCl

This controlled hydrolysis behavior is exploited in sol-gel processes and the synthesis of titanium oxide materials with specific properties.

Thermal Stability

The thermal properties of titanium chloride tri-N-butoxide, including its boiling point of 154°C at 0.2 mmHg , indicate moderate thermal stability. This thermal behavior influences its handling requirements and potential applications in processes requiring elevated temperatures.

The thermal decomposition of titanium chloride tri-N-butoxide would likely involve the cleavage of Ti-O bonds and potentially Ti-Cl bonds, leading to the formation of titanium oxide species and organic by-products. This decomposition pathway could be exploited in certain materials synthesis approaches, such as chemical vapor deposition or thermal processing of thin films.

Current Research Trends and Future Prospects

Emerging Applications

Current research trends involving titanium chloride tri-N-butoxide and related compounds focus on several emerging applications:

-

Development of advanced nanostructured titanium dioxide materials with controlled properties for photocatalysis, solar energy conversion, and environmental remediation

-

Exploration of new catalytic applications in organic synthesis, particularly for stereoselective transformations

-

Integration into hybrid organic-inorganic materials with tailored functionalities

These research directions capitalize on the unique properties of titanium chloride tri-N-butoxide, particularly its controlled reactivity and ability to serve as a precursor for materials with specific structural and functional characteristics.

Future Research Directions

Future research involving titanium chloride tri-N-butoxide may explore several promising directions:

-

Optimization of synthetic methods for improved purity, yield, and scalability

-

Detailed mechanistic studies of its reactions, particularly hydrolysis and condensation processes relevant to materials synthesis

-

Development of new applications in emerging technologies, such as energy storage, sensors, and biomedical materials

-

Exploration of its potential in sustainable chemistry, including green catalysis and environmentally friendly materials processing

These research directions would further expand the understanding and applications of titanium chloride tri-N-butoxide in both academic and industrial contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume